

# Cleavable vs. Non-Cleavable Linkers: A Comparative Guide to Antibody-Drug Conjugate Design

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The design of an antibody-drug conjugate (ADC) is a delicate balance of choices aimed at maximizing tumor cell killing while minimizing systemic toxicity. Central to this balancing act is the linker, the chemical bridge between the antibody and the cytotoxic payload. The decision between a cleavable and a non-cleavable linker profoundly influences an ADC's mechanism of action, stability, efficacy, and safety profile. This guide provides an objective comparison of these two linker strategies, supported by experimental data, to inform rational ADC design.

At a Glance: Cleavable vs. Non-Cleavable Linkers



| Feature              | Cleavable Linkers                                                                                                                                                                                          | Non-Cleavable Linkers                                                                                                                    |  |  |
|----------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------|--|--|
| Mechanism of Release | Payload is released upon cleavage of the linker by specific triggers in the tumor microenvironment or within the cancer cell (e.g., enzymes, pH, reducing agents).[1][2][3]                                | Payload is released after the ADC is internalized and the antibody component is completely degraded in the lysosome.[1][3][4]            |  |  |
| Released Payload     | Typically the unmodified, potent parent drug.[1]                                                                                                                                                           | The payload attached to the linker and a single amino acid residue from the antibody.[4]                                                 |  |  |
| Bystander Effect     | Can induce a significant bystander effect, where the released, membrane-permeable payload can kill adjacent antigen-negative tumor cells.[1][3] This is particularly advantageous in heterogeneous tumors. | Generally a weak or non-<br>existent bystander effect as the<br>released payload is often<br>charged and less membrane-<br>permeable.[1] |  |  |
| Plasma Stability     | Generally considered to have lower plasma stability with a higher risk of premature payload release, which can lead to off-target toxicity.[1][5]                                                          | Exhibit higher plasma stability, leading to a longer half-life in circulation and potentially a better safety profile.[3][4]             |  |  |
| Therapeutic Window   | The therapeutic window can be narrower due to the potential for off-target toxicity from premature payload release.                                                                                        | The higher stability can contribute to a wider therapeutic window.[4]                                                                    |  |  |
| Ideal Application    | Heterogeneous solid tumors where the bystander effect is beneficial.[1]                                                                                                                                    | Hematological malignancies or tumors with uniform high antigen expression.                                                               |  |  |

# **Quantitative Performance Data**







The following tables summarize quantitative data from preclinical studies to illustrate the performance differences between ADCs with cleavable and non-cleavable linkers. It is important to note that direct head-to-head comparisons with the same antibody and payload under identical experimental conditions are limited in published literature. The data presented here are compiled from various sources to provide a comparative overview.

## **In Vitro Cytotoxicity**



| ADC                                      | Linker<br>Type           | Payload | Target<br>Antigen | Cell Line                 | IC50                                                              | Citation(s |
|------------------------------------------|--------------------------|---------|-------------------|---------------------------|-------------------------------------------------------------------|------------|
| Trastuzum<br>ab-vc-<br>MMAE              | Cleavable<br>(Val-Cit)   | ММАЕ    | HER2              | HER2+<br>cells            | 14.3 pM                                                           | [2]        |
| Trastuzum<br>ab-SMCC-<br>DM1 (T-<br>DM1) | Non-<br>cleavable        | DM1     | HER2              | HER2+<br>cells            | 33 pM                                                             | [2]        |
| Anti-CD22-<br>Disulfide-<br>DM1          | Cleavable<br>(Disulfide) | DM1     | CD22              | Human<br>Lymphoma         | Not<br>specified,<br>but showed<br>tumor<br>regression<br>in vivo | [6]        |
| Anti-<br>EpCAM-<br>SMCC-<br>DM1          | Non-<br>cleavable        | DM1     | ЕрСАМ             | EpCAM+<br>xenograft       | Less active than cleavable counterpart s in vivo                  | [2]        |
| EV20/MMA<br>F                            | Non-<br>cleavable        | MMAF    | HER-3             | HuH7<br>(Liver<br>Cancer) | ~25 nM                                                            | [7]        |
| EV20-sss-<br>vc/MMAF                     | Cleavable<br>(Val-Cit)   | MMAF    | HER-3             | HuH7<br>(Liver<br>Cancer) | More potent than non- cleavable counterpart                       | [7]        |

## In Vivo Efficacy in Xenograft Models



| ADC                                       | Linker<br>Type           | Payload  | Xenograft<br>Model   | Dosing           | Outcome                                  | Citation(s<br>) |
|-------------------------------------------|--------------------------|----------|----------------------|------------------|------------------------------------------|-----------------|
| Anti-CD22-<br>Disulfide-<br>DM1           | Cleavable<br>(Disulfide) | DM1      | Human<br>Lymphoma    | 3 mg/kg          | Tumor<br>regression                      | [6]             |
| Anti-<br>EpCAM-<br>SMCC-<br>DM1           | Non-<br>cleavable        | DM1      | EpCAM+               | 3 mg/kg          | Less active than cleavable counterpart s | [2]             |
| Trastuzum<br>ab-Exo-<br>EVC-<br>Exatecan  | Cleavable<br>(Exo-EVC)   | Exatecan | NCI-N87<br>(Gastric) | 2.5 mg/kg        | Significant<br>antitumor<br>efficacy     | [2][8]          |
| Trastuzum<br>ab-Val-Cit-<br>PABC-<br>MMAE | Cleavable<br>(Val-Cit)   | MMAE     | NCI-N87<br>(Gastric) | 2.5 mg/kg        | Less effective than Exo- EVC- MMAE       | [2]             |
| EV20-sss-<br>vc/MMAF                      | Cleavable<br>(Val-Cit)   | MMAF     | Liver<br>Cancer      | Not<br>specified | Inhibited<br>tumor<br>growth             | [7]             |

## **Pharmacokinetic Parameters**



| ADC             | Linker<br>Type           | Payload | Species         | Half-life<br>(t1/2)       | Clearanc<br>e        | Citation(s<br>) |
|-----------------|--------------------------|---------|-----------------|---------------------------|----------------------|-----------------|
| T-DM1           | Non-<br>cleavable        | DM1     | Human           | ~3.5 days                 | 0.676<br>L/day       | [9]             |
| Trastuzum<br>ab | (Unconjuga<br>ted)       | -       | Human           | -                         | ~0.2 L/day           | [9]             |
| T-SPP-<br>DM1   | Cleavable<br>(Disulfide) | DM1     | Animal<br>model | Shorter<br>than T-<br>DM1 | Faster than<br>T-DM1 | [10]            |

## **Signaling Pathways and Mechanisms of Action**

The choice of linker dictates the pathway of payload release and subsequent mechanism of action.

#### **Cleavable Linker Mechanism**

Cleavable linkers are designed to be stable in the bloodstream and release their payload in response to specific triggers within the tumor microenvironment or inside the cancer cell.[1][2] [3] This targeted release is crucial for minimizing off-target toxicity.



Click to download full resolution via product page

Caption: Mechanism of action for an ADC with a cleavable linker.



#### Non-Cleavable Linker Mechanism

Non-cleavable linkers remain intact during circulation and after internalization. The payload is only released after the entire antibody is degraded within the lysosome of the target cell.[1][3] [4]



Click to download full resolution via product page

Caption: Mechanism of action for an ADC with a non-cleavable linker.

## **Experimental Protocols**

Detailed and standardized methodologies are essential for the accurate assessment and comparison of ADCs with different linker technologies.

#### **In Vitro Plasma Stability Assay**

Objective: To determine the stability of the ADC and the rate of premature payload release in plasma.

#### Methodology:

- Incubation: The ADC is incubated at a specific concentration (e.g., 100 μg/mL) in plasma from different species (e.g., human, mouse, rat) at 37°C.
- Time Points: Aliquots are collected at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).
- Quantification: The samples are analyzed to quantify the amount of intact ADC and released payload.
  - Enzyme-Linked Immunosorbent Assay (ELISA): Separate ELISAs can be used to measure the concentration of total antibody and the antibody-conjugated drug. The difference between these values indicates the extent of drug deconjugation.



Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can directly measure
the intact ADC, free payload, and any payload-adducts (e.g., payload-albumin). Immunoaffinity capture can be used to isolate the ADC from the plasma before analysis.



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 4. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 5. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibody–drug conjugates: Recent advances in linker chemistry PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody–Drug Conjugates: A Comparative Study of DXd and Exo-Linker Platforms PMC [pmc.ncbi.nlm.nih.gov]



- 9. Recent Developments in ADC Technology: Preclinical Studies Signal Future Clinical Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- To cite this document: BenchChem. [Cleavable vs. Non-Cleavable Linkers: A Comparative Guide to Antibody-Drug Conjugate Design]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610228#cleavable-versus-non-cleavable-linkers-in-antibody-drug-conjugate-design]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com